molecular formula C27H26N2O5S B2871263 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 872207-57-3

2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2871263
CAS No.: 872207-57-3
M. Wt: 490.57
InChI Key: HJJVMBCLRWVNDE-UHFFFAOYSA-N
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Description

The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide features a dihydroquinolinone core substituted with a 3,4-dimethylbenzenesulfonyl group at position 3 and a methyl group at position 4. The N-(3-methoxyphenyl)acetamide moiety contributes to its electronic and steric profile. This structure is hypothesized to influence pharmacological properties such as receptor binding, metabolic stability, and solubility.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-17-8-11-24-23(12-17)27(31)25(35(32,33)22-10-9-18(2)19(3)13-22)15-29(24)16-26(30)28-20-6-5-7-21(14-20)34-4/h5-15H,16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJVMBCLRWVNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with a sulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the acylation of the quinoline derivative with an acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Quinolinone Core Formation

The 1,4-dihydroquinolin-4-one scaffold is typically synthesized via the Conrad-Limpach reaction , involving cyclization of an aniline derivative with a β-keto ester. For example:

  • Step 1 : Condensation of 3-aminoacetophenone with ethyl acetoacetate under acidic conditions to form the quinolinone backbone.

  • Step 2 : Introduction of the 6-methyl group via alkylation or direct substitution during cyclization.

Sulfonylation at Position 3

The 3,4-dimethylbenzenesulfonyl group is introduced via sulfonylation :

  • Reagents : 3,4-Dimethylbenzenesulfonyl chloride, base (e.g., pyridine or NEt3_3).

  • Conditions : Room temperature, anhydrous solvent (e.g., CH2_2Cl2_2) (Scheme 4, ).

Acetamide Linker Installation

The N-(3-methoxyphenyl)acetamide moiety is formed via amide coupling :

  • Step 1 : Activation of the carboxylic acid (e.g., from bromoacetic acid derivative) using EDCI/DMAP.

  • Step 2 : Coupling with 3-methoxyaniline in CH2_2Cl2_2 or DMF (Schemes 1–3, ).

Sulfonylation Mechanism

The reaction involves nucleophilic attack by the quinolinone’s NH group on the electrophilic sulfur of the sulfonyl chloride, followed by deprotonation:

Quinolinone NH+ArSO2ClBaseQuinolinone N SO2Ar+HCl\text{Quinolinone NH}+\text{ArSO}_2\text{Cl}\xrightarrow{\text{Base}}\text{Quinolinone N SO}_2\text{Ar}+\text{HCl}

Amide Coupling

The acetamide bond forms via a carbodiimide-mediated mechanism (e.g., EDCI):

R COOH+R NH2EDCIR CONH R +H2O\text{R COOH}+\text{R NH}_2\xrightarrow{\text{EDCI}}\text{R CONH R }+\text{H}_2\text{O}

Functional Group Reactivity

Functional Group Reactivity Conditions
Sulfonamide Stable under acidic/basic conditions; resistant to hydrolysis.Hydrolysis requires strong H2_2SO4_4/heat.
Acetamide Susceptible to enzymatic cleavage (e.g., proteases) or acid-catalyzed hydrolysis.pH < 3 or > 10, elevated temperatures.
Methoxy Group Demethylation possible under strong Lewis acids (e.g., BBr3_3).BBr3_3, CH2_2Cl2_2, −78°C.
Quinolinone (4-oxo) Participates in keto-enol tautomerism; can undergo electrophilic substitution.Alkylation at enol position.

Hydrolysis of Acetamide

  • Reagents : 6M HCl or NaOH.

  • Product : Carboxylic acid derivative (if hydrolyzed).

Demethylation of Methoxy Group

  • Reagents : BBr3_3.

  • Product : Phenolic derivative (enhances hydrogen-bonding capacity).

Oxidation of Methyl Groups

  • Reagents : KMnO4_4/H2_2SO4_4.

  • Product : Carboxylic acid (if 3,4-dimethylbenzenesulfonyl methyl groups are oxidized).

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (TGA data inferred from ).

  • Photostability : No significant degradation under UV light (300–400 nm).

  • Hydrolytic Stability : Stable in pH 4–9; acetamide hydrolyzes in extreme pH ( ).

Catalytic Reactions

  • Palladium-Catalyzed Cross-Coupling : The 3-methoxyphenyl group may undergo Suzuki coupling if a halide is introduced (not observed in current structure).

  • Reductive Amination : Not applicable due to lack of primary amine.

Biological Reactivity

  • Metabolism : Hepatic CYP450-mediated oxidation of methyl groups (producing hydroxylated metabolites).

  • Enzymatic Cleavage : Esterases may hydrolyze the acetamide in vivo (potential prodrug strategy).

Scientific Research Applications

2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical structural features of the target compound and analogs:

Compound Name Quinoline Substituents N-Aryl Group Key Functional Groups Notable Properties
Target Compound 3-(3,4-dimethylbenzenesulfonyl), 6-methyl 3-methoxyphenyl Sulfonyl, methoxy, methyl High lipophilicity; electron-withdrawing sulfonyl enhances stability
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide 8-(4-ethoxybenzoyl), dioxino 3-methoxyphenyl Ethoxy, dioxino, benzoyl Increased rigidity; electron-rich dioxino may reduce metabolic oxidation
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide 3-(benzenesulfonyl), 6-ethyl 4-chlorophenyl Chloro, ethyl, unsubstituted sulfonyl Higher electronegativity (Cl) may enhance hydrogen bonding; lower steric hindrance
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Benzodioxin, pyridine 3-(dimethylamino) Benzodioxin, dimethylamino Electron-rich benzodioxin improves solubility; tertiary amine may aid membrane permeability

Key Differences and Implications

In contrast, the 4-ethoxybenzoyl group in is electron-donating, which may reduce oxidative stability but improve solubility in polar solvents.

N-Aryl Substituents: The 3-methoxyphenyl group in the target compound and provides moderate hydrogen-bonding capacity and lipophilicity.

Quinoline Core Modifications: The dioxino ring in increases molecular rigidity, possibly restricting conformational flexibility during target binding. The ethyl substituent in (vs. methyl in the target) may enhance lipophilicity but reduce steric complementarity in tight binding pockets.

Electronic and Conformational Effects: The dimethylamino group in introduces a basic center, improving solubility and enabling pH-dependent ionization, which is absent in the target compound. Dihedral angles between aromatic rings (e.g., in ) influence planarity; the target’s methyl and sulfonyl groups may similarly affect stacking interactions with biological targets .

Research Findings and Pharmacological Considerations

  • Metabolic Stability : The 3,4-dimethyl substitution on the sulfonyl group in the target compound likely reduces cytochrome P450-mediated metabolism compared to unsubstituted analogs .
  • Solubility : The 3-methoxyphenyl group balances lipophilicity and polarity, whereas the benzodioxin in and ethoxy in may improve aqueous solubility.
  • Binding Interactions : The chloro substituent in could enhance target affinity via halogen bonding, while the target’s methoxy group may engage in weaker hydrogen bonds.

Biological Activity

The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide , also known as C655-0315, is a synthetic molecule of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Formula

  • Chemical Formula : C27H26N2O5S
  • Molecular Weight : 478.57 g/mol
  • IUPAC Name : 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Research on similar compounds indicates that quinoline derivatives often exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds with quinoline structures have shown effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Certain derivatives are known to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Quinoline derivatives have been studied for their ability to induce apoptosis in cancer cells through various mechanisms including DNA intercalation and inhibition of topoisomerases.

Antimicrobial Activity

A study investigating the antimicrobial properties of various quinoline derivatives found that compounds similar to C655-0315 exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies demonstrated that C655-0315 could reduce the production of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) in activated macrophages. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis or psoriasis.

Anticancer Activity

Research has highlighted that quinoline-based compounds can inhibit tumor growth in several cancer models. For instance, one study reported that a related compound reduced the viability of breast cancer cells by inducing apoptosis via mitochondrial pathways.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduced cytokine production
AnticancerInduced apoptosis in cancer cells

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